3,5-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide 3,5-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide
Brand Name: Vulcanchem
CAS No.: 953935-30-3
VCID: VC7108309
InChI: InChI=1S/C21H26N2O4/c1-25-18-12-17(13-19(14-18)26-2)21(24)22-8-9-23-10-11-27-20(15-23)16-6-4-3-5-7-16/h3-7,12-14,20H,8-11,15H2,1-2H3,(H,22,24)
SMILES: COC1=CC(=CC(=C1)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3)OC
Molecular Formula: C21H26N2O4
Molecular Weight: 370.449

3,5-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide

CAS No.: 953935-30-3

Cat. No.: VC7108309

Molecular Formula: C21H26N2O4

Molecular Weight: 370.449

* For research use only. Not for human or veterinary use.

3,5-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide - 953935-30-3

Specification

CAS No. 953935-30-3
Molecular Formula C21H26N2O4
Molecular Weight 370.449
IUPAC Name 3,5-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide
Standard InChI InChI=1S/C21H26N2O4/c1-25-18-12-17(13-19(14-18)26-2)21(24)22-8-9-23-10-11-27-20(15-23)16-6-4-3-5-7-16/h3-7,12-14,20H,8-11,15H2,1-2H3,(H,22,24)
Standard InChI Key VWPAEQLBLOETIL-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3)OC

Introduction

3,5-Dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide is a complex organic compound that has garnered significant attention in various scientific fields due to its unique structural features and potential biological activities. This compound belongs to the class of benzamides, specifically a substituted benzamide, and is characterized by the presence of two methoxy groups on the benzene ring and a morpholine moiety linked through an ethyl chain.

Key Characteristics:

  • CAS Number: 953914-34-6

  • Molecular Formula: Not explicitly provided, but the compound has a molecular weight of 370.4 g/mol.

  • Classification: Organic amide, specifically a substituted benzamide.

Synthesis of 3,5-Dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide

The synthesis of this compound typically involves several steps, often requiring polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate nucleophilic attacks. Strong bases like sodium hydride or potassium carbonate are commonly used to deprotonate the amine and promote the formation of the desired product.

Synthesis Steps:

  • Preparation of Intermediates: This involves the synthesis of key precursors necessary for the final coupling reactions.

  • Coupling Reactions: These are typically carried out under controlled conditions, including temperature and solvent choice.

  • Purification: Final purification steps are crucial to obtain a high-purity product.

Chemical Reactions:

  • Nucleophilic Substitution: Possible due to the presence of the benzamide structure.

  • Hydrogen Bonding: The morpholine moiety can participate in hydrogen bonding, enhancing interactions with biological targets.

Biological Activity and Potential Applications

The compound's mechanism of action involves interaction with specific biological targets. The morpholine moiety may enhance binding affinity due to its ability to engage in multiple interactions with target molecules. Additionally, the sulfonamide group (if present in derivatives) can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function.

Potential Applications:

  • Medicinal Chemistry: Due to its potential biological activities, it is of interest in drug development.

  • Pharmacology: Its interactions with biological targets make it a candidate for further pharmacological studies.

Comparison with Similar Compounds

Other compounds with similar structures, such as 3-fluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide, also exhibit interesting chemical and biological properties. These compounds often feature different substituents on the benzamide structure, which can alter their reactivity and biological activity.

Comparison Table:

Compound NameStructural FeaturesUnique Aspects
3,5-Dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamideTwo methoxy groups, morpholine moietyPotential biological activity, medicinal chemistry applications
3-fluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamideFluorine atom, morpholine moietyDifferent reactivity due to fluorine, potential in pharmacology
3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamideFluoro and methoxy groups, sulfonamide moietyEnhanced biological activity due to sulfonamide group

Future Research Directions

Further research is needed to fully elucidate the biological pathways and interactions of 3,5-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide. Techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy could provide valuable insights into its molecular interactions.

Research Needs:

  • Biological Target Identification: Understanding which biological targets the compound interacts with.

  • Pharmacokinetic Studies: Investigating its absorption, distribution, metabolism, and excretion (ADME) properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator